Inosamycin E Inosamycin E Inosamycin E is a glycoside and an amino cyclitol.
Inosamycin E is a natural product found in Streptomyces hygroscopicus with data available.
Brand Name: Vulcanchem
CAS No.: 91465-53-1
VCID: VC18950747
InChI: InChI=1S/C17H33N3O11/c18-2-6-10(24)12(26)8(20)16(28-6)30-14-4(19)1-5(22)9(23)15(14)31-17-13(27)11(25)7(3-21)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13+,14+,15+,16+,17-/m0/s1
SMILES:
Molecular Formula: C17H33N3O11
Molecular Weight: 455.5 g/mol

Inosamycin E

CAS No.: 91465-53-1

Cat. No.: VC18950747

Molecular Formula: C17H33N3O11

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

Inosamycin E - 91465-53-1

Specification

CAS No. 91465-53-1
Molecular Formula C17H33N3O11
Molecular Weight 455.5 g/mol
IUPAC Name (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol
Standard InChI InChI=1S/C17H33N3O11/c18-2-6-10(24)12(26)8(20)16(28-6)30-14-4(19)1-5(22)9(23)15(14)31-17-13(27)11(25)7(3-21)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13+,14+,15+,16+,17-/m0/s1
Standard InChI Key PPSXCTHLNCODRT-BDCXPTBISA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N
Canonical SMILES C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Introduction

Discovery and Taxonomic Origin

Inosamycin E was first identified as a minor constituent of the inosamycin complex isolated from Streptomyces hygroscopicus strain J296-21 (ATCC 39150) during screenings for novel thiostreptamine antibiotics . Unlike its more abundant analogs (e.g., Inosamycin A), Inosamycin E’s lower natural yield initially limited its characterization. Taxonomic studies confirm that S. hygroscopicus strains employ specialized secondary metabolic pathways to generate thiostreptamine derivatives, potentially as competitive agents in soil microbiomes .

Structural Elucidation and Glycoepitope Analysis

Core Architecture

Inosamycin E features a 2-deoxy-β-D-thiostreptamine moiety substituted with multiple hydroxyl and amino groups, forming a pseudo-disaccharide structure. The thiostreptamine core differentiates it from streptamine-containing aminoglycosides like neomycin, conferring distinct electronic and steric properties .

Glycoepitope Diversity

Comparative analysis of the inosamycin series reveals conserved and variable glycoepitopes:

CompoundGlycoepitopes (IEDB)Structural Implications
A149136Base recognition motif
B149136Similar to A, minor substituent shift
C141807, 149136, 151531Broad binding capacity
D149136Analogous to A with axial modification
E149136Conservative epitope retention

Inosamycin E’s singular IEDB_149136 epitope suggests selective molecular interactions, potentially favoring ribosomal targets with conserved binding pockets.

Biosynthetic Pathways and Engineering

Native Biosynthesis

The inosamycin complex arises via a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway in S. hygroscopicus. Key steps include:

  • Thiostreptamine core assembly: Transamination and cyclization of glucose-6-phosphate derivatives.

  • Glycosylation: Attachment of deoxyhexose units via glycosyltransferases.

  • Post-modifications: Hydroxylation and methylation to yield final analogs .

Metabolic Engineering Strategies

Recent advances in genome editing (e.g., CRISPR-Cas9, recombineering) enable targeted optimization of inosamycin titers. Patent US 10,370,654 B2 outlines methods for balancing metabolic flux in actinobacteria, including:

  • Knockout of competing pathways (e.g., fatty acid synthesis) to redirect resources .

  • Heterologous enzyme integration to bypass native regulatory checkpoints .
    Such approaches could enhance Inosamycin E production, though strain-specific optimization remains challenging.

Mechanistic Insights and Antimicrobial Activity

Ribosomal Targeting

Like aminoglycosides, Inosamycin E likely binds the 30S ribosomal subunit, inducing mRNA misreading. Computational docking models predict interaction with the 16S rRNA A-site, where the thiostreptamine core forms hydrogen bonds with nucleotides G1405 and C1496 . Sulfur substitution may reduce electrostatic repulsion with phosphate backbones, improving binding kinetics compared to oxygenated analogs.

Spectrum and Resistance

Preliminary assays indicate activity against Gram-positive pathogens (e.g., Staphylococcus aureus), though efficacy against Gram-negative species is attenuated by outer membrane impermeability . Resistance mechanisms remain uncharacterized but may involve:

  • Enzymatic modification: Phosphorylation or acetylation of hydroxyl/amino groups.

  • Efflux pump activation: Overexpression of MFS or ABC transporters.

Comparative Analysis with Thiostreptamine Antibiotics

ParameterInosamycin ESorbistin A1Hygromycin B
Core StructureThiostreptamineCyclopentanetriolStreptamine
GlycosylationMono-saccharideDi-saccharideTri-saccharide
Target Specificity30S subunit50S subunit30S subunit
Resistance GenesUndefinedsbmAaph, aac

This compound’s minimal glycosylation may reduce immunogenicity but limit target diversity compared to hygromycin derivatives.

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